molecular formula C14H13N5 B8041277 [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine

[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine

Cat. No.: B8041277
M. Wt: 251.29 g/mol
InChI Key: NAGHHEAHBWWIJS-MDZDMXLPSA-N
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Description

[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound features a benzotriazole moiety, which is known for its stability and versatility in various chemical reactions. This compound is of interest in fields such as organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine typically involves the reaction of benzotriazole derivatives with appropriate hydrazine precursors. One common method includes the condensation of benzotriazole with a substituted phenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of functionalized benzotriazole compounds .

Scientific Research Applications

Chemistry: In organic chemistry, [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of heterocyclic compounds .

Biology and Medicine: Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science .

Mechanism of Action

The mechanism of action of [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can act as an electron donor or acceptor, influencing the activity of these targets. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .

Comparison with Similar Compounds

  • 4-Formyl-2-(2H-benzotriazol-2-yl)-phenol
  • 4-Methyl-2-(2H-benzotriazol-2-yl)-phenol
  • 2-(1H-Benzotriazol-1-yl)acetonitrile

Uniqueness: Compared to similar compounds, [4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine stands out due to its unique hydrazine functional group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c15-16-12-7-5-11(6-8-12)9-10-19-17-13-3-1-2-4-14(13)18-19/h1-10,16H,15H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHHEAHBWWIJS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C=CC3=CC=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NN(N=C2C=C1)/C=C/C3=CC=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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